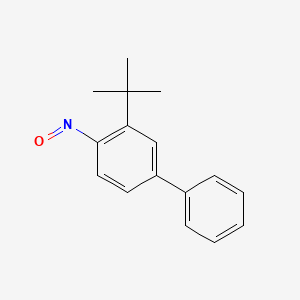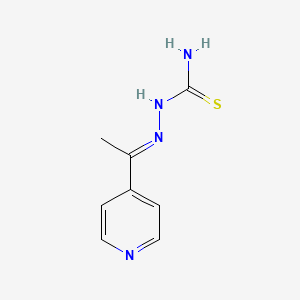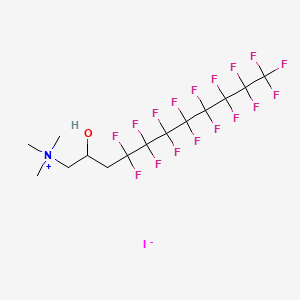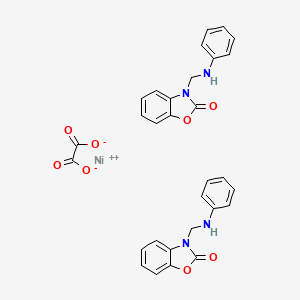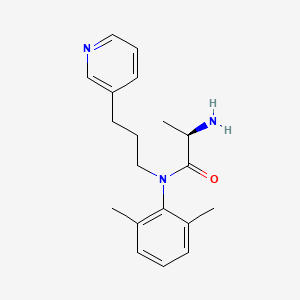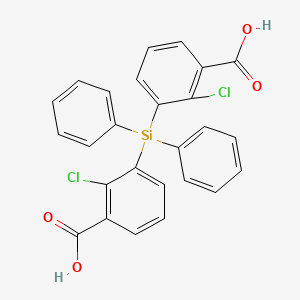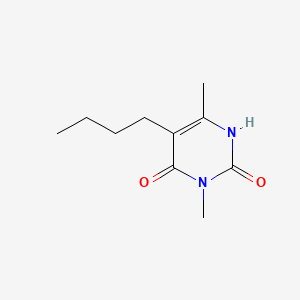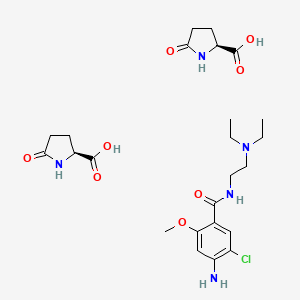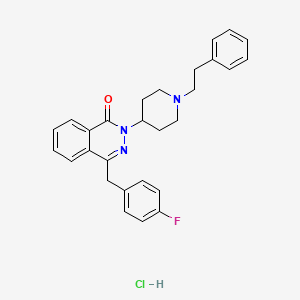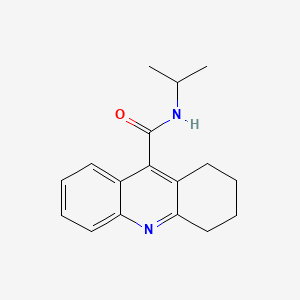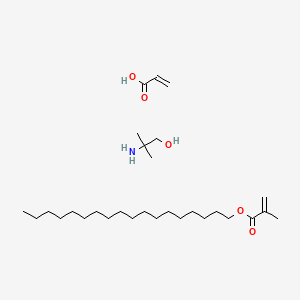
2-Amino-2-methylpropan-1-ol;octadecyl 2-methylprop-2-enoate;prop-2-enoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Propenoic acid, 2-methyl-, octadecyl ester, polymer with 2-propenoic acid, compd. with 2-amino-2-methyl-1-propanol is a complex chemical compound that finds applications in various fields due to its unique properties. This compound is a polymer formed from the esterification of 2-propenoic acid (commonly known as acrylic acid) and 2-methyl-2-propenoic acid (methacrylic acid) with octadecyl alcohol, and further polymerized with 2-propenoic acid. The compound is then combined with 2-amino-2-methyl-1-propanol, which acts as a stabilizing agent.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Propenoic acid, 2-methyl-, octadecyl ester, polymer with 2-propenoic acid involves several steps:
Esterification: The initial step involves the esterification of 2-propenoic acid and 2-methyl-2-propenoic acid with octadecyl alcohol. This reaction typically occurs in the presence of an acid catalyst such as sulfuric acid or p-toluenesulfonic acid, under reflux conditions to drive the reaction to completion.
Polymerization: The esterified product is then polymerized with 2-propenoic acid. This polymerization can be initiated using free radical initiators such as azobisisobutyronitrile (AIBN) or benzoyl peroxide, under controlled temperature conditions.
Combination with 2-amino-2-methyl-1-propanol: The final step involves the addition of 2-amino-2-methyl-1-propanol to the polymer. This step is crucial as it stabilizes the polymer and enhances its properties.
Industrial Production Methods
In industrial settings, the production of this compound follows similar steps but on a larger scale. Continuous reactors and automated systems are employed to ensure consistent quality and yield. The use of advanced purification techniques such as distillation and chromatography ensures the removal of impurities and unreacted starting materials.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the ester and amine functional groups. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reduction reactions can occur at the ester groups, converting them to alcohols. Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the ester and amine sites. Halogenating agents like thionyl chloride can be used for such reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Thionyl chloride, phosphorus tribromide.
Major Products
Oxidation: Carboxylic acids and amides.
Reduction: Alcohols and amines.
Substitution: Halogenated esters and amines.
Aplicaciones Científicas De Investigación
2-Propenoic acid, 2-methyl-, octadecyl ester, polymer with 2-propenoic acid, compd. with 2-amino-2-methyl-1-propanol has diverse applications in scientific research:
Chemistry: Used as a monomer in the synthesis of various copolymers and as a stabilizer in polymerization reactions.
Biology: Employed in the development of biocompatible materials and drug delivery systems.
Medicine: Utilized in the formulation of controlled-release pharmaceuticals and as a component in medical adhesives.
Industry: Applied in the production of coatings, adhesives, and sealants due to its excellent film-forming properties.
Mecanismo De Acción
The compound exerts its effects through various mechanisms:
Polymerization: The polymerization process involves the formation of long-chain polymers through the reaction of the ester and acid groups.
Stabilization: The addition of 2-amino-2-methyl-1-propanol stabilizes the polymer by forming hydrogen bonds and ionic interactions with the polymer chains.
Interaction with Biological Molecules: In biological applications, the compound can interact with proteins and cell membranes, facilitating drug delivery and biocompatibility.
Comparación Con Compuestos Similares
Similar Compounds
Octadecyl methacrylate: Similar ester structure but lacks the polymerization with 2-propenoic acid and the stabilizing amine component.
Acrylic acid stearyl methacrylate polymer: Similar polymer backbone but different ester and amine components.
Methacrylic acid, octadecyl ester: Similar ester but not polymerized with 2-propenoic acid.
Uniqueness
The uniqueness of 2-Propenoic acid, 2-methyl-, octadecyl ester, polymer with 2-propenoic acid, compd. with 2-amino-2-methyl-1-propanol lies in its combination of ester, polymer, and amine components, which confer enhanced stability, biocompatibility, and versatility in various applications.
Propiedades
Número CAS |
167078-13-9 |
|---|---|
Fórmula molecular |
C29H57NO5 |
Peso molecular |
499.8 g/mol |
Nombre IUPAC |
2-amino-2-methylpropan-1-ol;octadecyl 2-methylprop-2-enoate;prop-2-enoic acid |
InChI |
InChI=1S/C22H42O2.C4H11NO.C3H4O2/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-24-22(23)21(2)3;1-4(2,5)3-6;1-2-3(4)5/h2,4-20H2,1,3H3;6H,3,5H2,1-2H3;2H,1H2,(H,4,5) |
Clave InChI |
TWPBNKSOYUMAGW-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCCCCCCCCOC(=O)C(=C)C.CC(C)(CO)N.C=CC(=O)O |
Números CAS relacionados |
167078-13-9 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


